Benzo(A)fluoranthene

Description

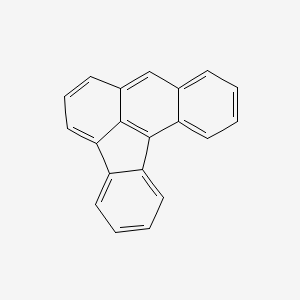

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-8-15-13(6-1)12-14-7-5-11-17-16-9-3-4-10-18(16)20(15)19(14)17/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDXASJSCOTNQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059756 |

Source

|

| Record name | Benzo[a]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203-33-8, 56832-73-6 |

Source

|

| Record name | Benzo[a]fluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056832736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[a]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZO(A)FLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D03I23M795 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Benzo(a)fluoranthene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzo(a)fluoranthene (C₂₀H₁₂), a polycyclic aromatic hydrocarbon (PAH). The information herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for toxicological studies, environmental analysis, and as a reference in drug design and metabolism studies.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These values are essential for predicting its environmental fate, bioavailability, and metabolic pathways.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₂ | [1] |

| Molar Mass | 252.31 g/mol | [2] |

| Appearance | Orange-yellow needles or crystals | [1] |

| Melting Point | 144 to 145 °C (291 to 293 °F; 417 to 418 K) | [1] |

| Boiling Point | Data not readily available; PAHs generally have high boiling points. | |

| Water Solubility | Very low; characteristic of high molecular weight PAHs. | [3] |

| Vapor Pressure | 5 x 10⁻⁷ mm Hg (at 20 °C) | [3] |

| LogP (Octanol/Water) | 6.4 | [2] |

| Henry's Law Constant | 5 x 10⁻⁷ atm·m³/mol | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of PAHs like this compound are outlined below. These protocols are based on established analytical techniques.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC).

-

Capillary Method: A small, powdered sample of this compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

-

Differential Scanning Calorimetry (DSC): A small, weighed sample is placed in a DSC pan and heated at a constant rate in a controlled atmosphere. The instrument measures the heat flow to the sample relative to a reference. The onset and peak of the endothermic melting transition provide a precise melting point. A simultaneous thermal analyzer (STA) can also be used to determine melting and boiling points by observing mass loss and heat flow rates.[4]

Determination of Water Solubility

The low aqueous solubility of PAHs necessitates sensitive analytical methods for its determination.

-

Generator Column Method: A solid support in a column is coated with this compound. Water is then passed through the column at a constant, slow flow rate to ensure saturation. The concentration of this compound in the eluted water is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or UV detection, or gas chromatography-mass spectrometry (GC-MS).

-

Shake-Flask Method: An excess amount of this compound is added to a flask containing high-purity water. The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium. The solution is then filtered or centrifuged to remove undissolved particles, and the concentration of the dissolved compound in the aqueous phase is quantified.

Determination of Vapor Pressure

The Knudsen effusion method is a common technique for determining the low vapor pressures of solid organic compounds like PAHs.[5]

-

Knudsen Effusion Method: A known mass of the sample is placed in a thermostated effusion cell with a small orifice. The cell is placed in a high vacuum. The rate of mass loss due to the effusion of vapor through the orifice is measured at different temperatures. The vapor pressure can then be calculated from the rate of mass loss and the known parameters of the cell and orifice.[5]

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a critical parameter for predicting the environmental partitioning and bioaccumulation potential of a compound.

-

Shake-Flask Method (OECD Guideline 107): Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of this compound is dissolved in the octanol phase, which is then mixed with the water phase in a separatory funnel. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete separation. The concentration of this compound in both the octanol and water phases is determined, and the LogP is calculated as the logarithm of the ratio of the concentrations.

-

HPLC Method (OECD Guideline 117): A reversed-phase HPLC column is used with a mobile phase of a known composition (e.g., methanol-water). The retention time of this compound is measured and compared to the retention times of a series of standard compounds with known LogP values. A calibration curve of log(retention factor) versus LogP is used to determine the LogP of the test compound.

Determination of Henry's Law Constant

The Henry's Law Constant describes the partitioning of a compound between the air and water phases.

-

Gas-Stripping Method: A solution of this compound in water is placed in a sealed vessel. An inert gas is bubbled through the solution at a constant rate. The concentration of the compound in the off-gas and/or the decrease in the aqueous concentration over time is measured. The Henry's Law Constant can be calculated from these measurements and the flow rate of the gas.[3]

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic activation pathway of PAHs and a general workflow for the experimental determination of their physicochemical properties.

Caption: Metabolic activation of PAHs via the cytochrome P450 pathway.

Caption: Workflow for determining physicochemical properties.

Metabolic Activation and Signaling Pathway

Polycyclic aromatic hydrocarbons like this compound are generally metabolized by cytochrome P450 (CYP) enzymes.[6] This metabolic activation is a critical step in their mechanism of toxicity, including carcinogenicity. The expression of key CYP enzymes, such as CYP1A1 and CYP1B1, is regulated by the aryl hydrocarbon receptor (AhR) signaling pathway.[7]

Upon entering a cell, PAHs can bind to the AhR, which is a ligand-activated transcription factor. This complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). The AhR/ARNT complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the increased expression of enzymes involved in xenobiotic metabolism, including CYP1A1 and CYP1B1.[8] These induced enzymes then metabolize the PAHs, often leading to the formation of reactive intermediates such as dihydrodiol epoxides, which can covalently bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis.[9][10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzo(a)pyrene modulates fluoranthene-induced cellular responses in HT-29 colon cells in a dual exposure system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. This compound | C20H12 | CID 9146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Induction of CYP1A1 and CYP1B1 by benzo(k)fluoranthene and benzo(a)pyrene in T-47D human breast cancer cells: roles of PAH interactions and PAH metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aryl hydrocarbon receptor activated by benzo (a) pyrene promotes SMARCA6 expression in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Benzo(a)fluoranthene: A Technical Overview of its Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo(a)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene rings. It is a non-alternant PAH, characterized by the presence of a five-membered ring fused with benzene rings. This structural feature imparts unique physicochemical and toxicological properties. This compound is an environmental pollutant formed during the incomplete combustion of organic materials. Its presence in the air, water, and soil, as well as in smoked and grilled foods, raises concerns due to its classification as a potential human carcinogen. This technical guide provides an in-depth overview of the structure, molecular weight, physicochemical properties, synthesis, analytical methodologies, and metabolic pathways of this compound.

Chemical Structure and Molecular Weight

This compound is a pentacyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₂.[1] Its structure is characterized by a fluoranthene core with an additional fused benzene ring.

Molecular Formula: C₂₀H₁₂[1][2][3]

Molecular Weight: 252.31 g/mol [2][3]

IUPAC Name: Benzo[a]aceanthrylene[1]

CAS Number: 203-33-8[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and biological interactions. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂ | [1][2][3] |

| Molecular Weight | 252.31 g/mol | [2][3] |

| Appearance | Pale yellow needles or crystals | [1] |

| Melting Point | 144-145 °C | [1] |

| Boiling Point | 481 °C (estimated) | |

| Water Solubility | 0.0014 mg/L at 25 °C (estimated) | |

| LogP (Octanol-Water Partition Coefficient) | 5.88 (estimated) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various organic reactions. A common approach involves the construction of the polycyclic system through cycloaddition reactions or palladium-catalyzed cross-coupling reactions. A representative protocol based on a Diels-Alder reaction followed by dehydration is described below.

Reaction: Diels-Alder reaction of a 1,3-diarylbenzo[c]furan with acenaphthylene, followed by acid-catalyzed dehydration.

Materials:

-

Substituted 1,3-diarylbenzo[c]furan (1.0 equivalent)

-

Acenaphthylene (1.2-1.5 equivalents)

-

Xylenes (solvent)

-

p-Toluenesulfonic acid (PTSA) (0.2 equivalents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 1,3-diarylbenzo[c]furan and acenaphthylene in xylenes.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Once the Diels-Alder reaction is complete, cool the mixture to room temperature.

-

Add p-toluenesulfonic acid (PTSA) to the reaction mixture and stir at room temperature for 2-4 hours to facilitate dehydration.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (DCM).

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Analytical Determination of this compound

The detection and quantification of this compound in various matrices are typically performed using chromatographic techniques coupled with sensitive detectors.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Extraction of the sample with a suitable organic solvent (e.g., hexane, dichloromethane) followed by cleanup using solid-phase extraction (SPE) to remove interfering substances.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Identification: Based on the retention time and the mass spectrum of the analyte compared to a certified reference standard.

-

Quantification: Using an internal standard method.

-

Method 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

-

Sample Preparation: Similar to GC-MS, involving solvent extraction and SPE cleanup.

-

Instrumentation: An HPLC system with a C18 reversed-phase column and a fluorescence detector.

-

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

-

Fluorescence Detector Conditions:

-

Excitation Wavelength: 288 nm

-

Emission Wavelength: 430 nm

-

-

Identification and Quantification: Based on the retention time and fluorescence signal intensity compared to a calibration curve prepared with standards.

Metabolic Pathway and Toxicological Workflow

The carcinogenicity of this compound is linked to its metabolic activation into reactive intermediates that can bind to DNA, leading to mutations. The metabolic pathway is primarily mediated by cytochrome P450 enzymes.

The diagram above illustrates the metabolic activation of this compound. Initially, cytochrome P450 enzymes oxidize this compound to form an arene epoxide. This epoxide can then be detoxified by epoxide hydrolase to a dihydrodiol or can rearrange to a phenol. The dihydrodiol can be further oxidized by CYP450 to form a highly reactive diol epoxide, which is considered the ultimate carcinogen. This diol epoxide can covalently bind to DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.

References

Synthesis of Benzo(a)fluoranthene: A Technical Guide for Laboratory Professionals

Introduction: Benzo(a)fluoranthene, also known as Benz(a)aceanthrylene or 1,2-Benzfluoranthene, is a polycyclic aromatic hydrocarbon (PAH) consisting of a benzene ring fused to a fluoranthene core. As a member of the PAH family, it is a subject of significant interest in environmental science and toxicology due to its formation during the incomplete combustion of organic materials. In laboratory settings, the targeted synthesis of this compound and its derivatives is crucial for the preparation of analytical standards, metabolites, and for structure-activity relationship studies in materials science and drug discovery. This technical guide provides an in-depth overview of established and modern synthetic pathways for the laboratory-scale preparation of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Pathway 1: Palladium-Catalyzed Intramolecular Arene-Triflate Coupling

A modern and efficient approach to constructing the this compound skeleton involves a palladium-catalyzed intramolecular C-H arylation, specifically the coupling of an aryl triflate with an adjacent arene. This method, developed by Rice and Cai, offers a high-yield route from a custom-synthesized phenolic precursor. The key step is the formation of the five-membered ring through a Pd(0)-catalyzed cyclization.

Reaction Scheme:

Caption: Palladium-catalyzed intramolecular cyclization pathway.

Quantitative Data Summary

| Step | Product | Starting Material | Yield (%) | Melting Point (°C) |

| 1 | 1-(2-Bromophenyl)acenaphthylene-1-ol | 1-Acenaphthenol | 85 | 163-164 |

| 2 | 1-(2-Bromophenyl)acenaphthylene | 1-(2-Bromophenyl)acenaphthylene-1-ol | 95 | 114-115 |

| 3 | 2'-Acenaphthylen-1-ylphenol | 1-(2-Bromophenyl)acenaphthylene | 75 | 158-159 |

| 4 | 2'-Acenaphthylen-1-ylphenyl triflate | 2'-Acenaphthylen-1-ylphenol | 92 | Oil |

| 5 | This compound | 2'-Acenaphthylen-1-ylphenyl triflate | 83 | 142-143 |

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-Bromophenyl)acenaphthylene-1-ol

-

A solution of 2-bromophenylmagnesium bromide is prepared in anhydrous diethyl ether from magnesium turnings and 1,2-dibromobenzene.

-

To this Grignard reagent, a solution of 1-acenaphthenone in anhydrous benzene is added dropwise with stirring.

-

The reaction mixture is refluxed for 2 hours and then stirred at room temperature overnight.

-

The mixture is hydrolyzed by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-benzene gradient to afford the product as a white solid.

Step 2: Synthesis of 1-(2-Bromophenyl)acenaphthylene

-

A solution of 1-(2-bromophenyl)acenaphthylene-1-ol and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed for 2 hours.

-

The reaction mixture is cooled, washed with aqueous sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The residue is chromatographed on silica gel with hexane as the eluent to yield the product.

Step 3: Synthesis of 2'-Acenaphthylen-1-ylphenol

-

A solution of 1-(2-bromophenyl)acenaphthylene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere.

-

A solution of n-butyllithium in hexane is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

-

Trimethyl borate is added, and the mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with 10% aqueous HCl. The product is extracted with diethyl ether.

-

The ether extract is washed with water, and then treated with 10% aqueous sodium hydroxide.

-

To the aqueous layer, 30% hydrogen peroxide is added, and the mixture is stirred for 2 hours.

-

The solution is acidified with concentrated HCl, and the resulting precipitate is collected by filtration, washed with water, and dried to give the crude phenol.

-

Purification is achieved by column chromatography on silica gel.

Step 4: Synthesis of 2'-Acenaphthylen-1-ylphenyl trifluoromethanesulfonate

-

To a solution of 2'-acenaphthylen-1-ylphenol in dichloromethane at 0 °C is added pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O).

-

The mixture is stirred at 0 °C for 3 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with 10% HCl, water, and brine.

-

The solution is dried over anhydrous sodium sulfate and concentrated to give the triflate as an oil, which is used in the next step without further purification.

Step 5: Synthesis of this compound

-

A mixture of the crude 2'-acenaphthylen-1-ylphenyl triflate, palladium(II) acetate (5 mol %), and triphenylphosphine (10 mol %) in 1,2-dichlorobenzene is refluxed under a nitrogen atmosphere for 4 hours.

-

The reaction mixture is cooled and passed through a short column of silica gel to remove the catalyst.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using hexane as the eluent.

-

Recrystallization from ethanol yields pure this compound as pale yellow crystals.

Pathway 2: Classical Synthesis via Pschorr Cyclization

A classical, multi-step synthesis reported by Ray and Harvey provides a robust, albeit longer, route to this compound. This pathway involves the construction of a key aminostilbene intermediate, followed by a Pschorr-type intramolecular radical cyclization to form the final aromatic system.

Reaction Scheme:

Caption: Classical synthesis of this compound via Pschorr cyclization.

Quantitative Data Summary

| Step | Product | Starting Material(s) | Yield (%) | Melting Point (°C) |

| 1 | α-(2-Nitrophenyl)cinnamic acid | 1-Naphthaldehyde, 2-Nitrophenylacetic acid | 70 | 208-210 |

| 2 | cis-1-(2-Nitrophenyl)-2-(1-naphthyl)ethylene | α-(2-Nitrophenyl)cinnamic acid | 75 | 101-102 |

| 3 | cis-1-(2-Aminophenyl)-2-(1-naphthyl)ethylene | cis-1-(2-Nitrophenyl)-2-(1-naphthyl)ethylene | 80 | 110-111 |

| 4 | This compound | cis-1-(2-Aminophenyl)-2-(1-naphthyl)ethylene | 35 | 142-143 |

Detailed Experimental Protocols

Step 1: Synthesis of α-(2-Nitrophenyl)cinnamic acid

-

A mixture of 1-naphthaldehyde, 2-nitrophenylacetic acid, acetic anhydride, and anhydrous triethylamine is heated at 100 °C for 5 hours.

-

The reaction mixture is cooled and poured into 10% aqueous sodium carbonate solution.

-

The solution is extracted with ether to remove non-acidic impurities.

-

The aqueous layer is acidified with concentrated HCl to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and recrystallized from glacial acetic acid.

Step 2: Synthesis of cis-1-(2-Nitrophenyl)-2-(1-naphthyl)ethylene

-

A mixture of α-(2-nitrophenyl)cinnamic acid and freshly precipitated copper powder in quinoline is refluxed for 2 hours.

-

The mixture is cooled, and ether is added.

-

The ethereal solution is filtered to remove copper salts and then washed successively with 10% HCl, water, and saturated brine.

-

The solution is dried over anhydrous magnesium sulfate and concentrated.

-

The crude product is purified by chromatography on alumina using petroleum ether as the eluent.

Step 3: Synthesis of cis-1-(2-Aminophenyl)-2-(1-naphthyl)ethylene

-

To a solution of cis-1-(2-nitrophenyl)-2-(1-naphthyl)ethylene in ethanol is added a solution of stannous chloride (SnCl₂) in concentrated HCl.

-

The mixture is heated on a steam bath for 1 hour.

-

The solution is cooled, diluted with water, and made alkaline with 20% aqueous sodium hydroxide.

-

The product is extracted into ether, and the extract is washed with water and dried over anhydrous potassium carbonate.

-

Evaporation of the solvent followed by recrystallization from methanol yields the pure amine.

Step 4: Synthesis of this compound (Pschorr Cyclization)

-

The cis-1-(2-aminophenyl)-2-(1-naphthyl)ethylene is dissolved in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise with vigorous stirring, maintaining the temperature below 5 °C.

-

The resulting diazonium solution is stirred for an additional 30 minutes in the cold.

-

The solution is then added slowly to a stirred suspension of copper powder in water, which is heated to 60-70 °C.

-

After the addition is complete, the mixture is heated on a steam bath for 1 hour to ensure complete decomposition of the diazonium salt.

-

The mixture is cooled and extracted with benzene.

-

The benzene extract is washed, dried, and concentrated. The residue is purified by column chromatography on alumina with petroleum ether as the eluent.

-

Recrystallization from ethanol affords this compound.

Disclaimer: The protocols described herein are intended for use by trained professionals in a controlled laboratory setting. All procedures involve hazardous materials and should be performed with appropriate personal protective equipment and engineering controls. Users should consult the original literature for complete safety information.

Natural and anthropogenic sources of Benzo(a)fluoranthene.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural and anthropogenic sources of Benzo(a)fluoranthene (BaF), a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. This document details the formation, release, and environmental fate of BaF, presents quantitative data on its emissions, and outlines standard experimental protocols for its analysis.

Introduction to this compound

This compound (C₂₀H₁₂) is a high molecular weight polycyclic aromatic hydrocarbon consisting of five fused benzene rings. It is one of several benzofluoranthene isomers, including benzo(b)fluoranthene, benzo(j)fluoranthene, and benzo(k)fluoranthene, which commonly coexist in environmental mixtures.[1] Like many PAHs, this compound is rarely produced commercially or used in isolation; instead, it is primarily formed as a byproduct of the incomplete combustion of organic materials.[2] Its semi-volatile nature allows it to be transported over long distances in the atmosphere, primarily adsorbed to particulate matter.[3] Due to its persistence, potential for bioaccumulation, and toxicological properties, understanding its sources is critical for risk assessment and mitigation.

Sources of this compound

The presence of this compound in the environment is attributable to both natural and human-related (anthropogenic) activities. Anthropogenic sources are predominant.

Natural Sources

Natural sources contribute a smaller fraction of the total environmental load of PAHs compared to anthropogenic sources.[4] These emissions are typically diffuse and event-driven.

-

Wildfires: Forest and bush fires are significant natural sources of PAHs, releasing them through the incomplete combustion of wood and other biomass.[1][4]

-

Volcanic Eruptions: The high temperatures and carbon-rich materials involved in volcanic activity can lead to the formation and emission of PAHs.[4][5]

-

Fossil Fuel Deposits: Natural seepage of crude oil and erosion of coal deposits can release PAHs, which are natural constituents of these fossil fuels.[1][6]

-

Biological Processes: Some evidence suggests that certain plants and bacteria can synthesize PAHs, and they can be formed during the degradation of vegetative matter.[2]

Anthropogenic Sources

Anthropogenic activities, overwhelmingly involving combustion, are the primary contributors to this compound emissions.[1] These sources can be categorized as stationary, mobile, and area sources.

-

Stationary Industrial Sources:

-

Fossil Fuel Combustion: Power plants and industrial boilers that burn coal and oil are major emitters.[1]

-

Coke Production: Coking ovens, used to produce coke from coal for the steel industry, release large quantities of PAHs.[1]

-

Aluminum Production: Aluminum smelters that utilize Söderberg electrodes are a known source of PAH emissions.[1]

-

Waste Incineration: Municipal and industrial waste incinerators contribute to PAH emissions through the incomplete combustion of diverse organic materials.[1]

-

Asphalt and Bitumen Production: The production and use of asphalt for roofing and paving are significant sources.[1]

-

-

Mobile Sources:

-

Residential and Area Sources:

-

Residential Wood Burning: The use of wood-burning stoves and fireplaces for domestic heating is a significant source of PAHs, particularly in winter.[1]

-

Agricultural Burning: The open burning of agricultural waste is a seasonal contributor to regional PAH levels.[3]

-

Food Preparation: Charbroiling, grilling, and smoking of meats and other foods can generate PAHs, which are then deposited on the food surface.

-

Quantitative Emission Data

Quantifying emissions of specific PAHs is challenging due to the complexity of the mixtures and variability in sources. Data is often presented as emission factors (mass of pollutant per unit of activity) or as a ratio relative to a reference PAH, typically Benzo(a)pyrene (BaP).

Table 1: Emission Factor Ratios for Benzo(b)fluoranthene Relative to Benzo(a)pyrene (BaP=1.0)

| Emission Source | Benzo(b)fluoranthene Ratio |

| Coal Combustion (Industrial/Domestic) | 0.05 |

| Wood Combustion (Industrial/Domestic) | 1.2 |

| Natural Fires / Agricultural Biomass Burning | 0.6 |

| Anode Baking (Aluminum Production) | 2.2 |

| Gasoline Passenger Cars (Conventional) | 1.2 |

| Gasoline Passenger Cars (Catalyst) | 0.9 |

| Diesel Passenger Cars (Direct Injection) | 0.9 |

| Diesel Passenger Cars (Indirect Injection) | 0.9 |

| Heavy Duty Vehicles (Diesel) | 5.6 |

Source: Adapted from the European Environment Agency Emission Inventory Guidebook. Note: Data for this compound is often combined with or represented by Benzo(b)fluoranthene in emission inventories.[3]

Table 2: Representative Concentrations of Benzofluoranthenes in Environmental Media

| Environmental Matrix | Isomer(s) | Concentration Range | Location/Context |

| Soil | Benzo(b)fluoranthene | Exceeds Generic Assessment Criteria | Central London, UK (Urban Soils)[7] |

| Sediment | Benzo(b)fluoranthene, Benzo(k)fluoranthene | 0.01 - 0.02 ng/g (MDL) | General Soils and Sediments[8] |

| Sediment | Benzo(b/j)fluoranthene | Dominant PAH | Red River, Hanoi, Vietnam[9] |

| Air | Benzo(b)fluoranthene, Benzo(k)fluoranthene | Significant portion of total PAHs | Urban Air, Ontario, Canada[10] |

| Water | Benzo(b)fluoranthene, Benzo(k)fluoranthene | Low µg/L to ng/L | Landfill Leachate[11] |

Note: Concentrations are highly variable depending on proximity to sources and environmental conditions.

Formation and Environmental Fate

Formation Pathways

This compound is not intentionally produced but is formed through pyrosynthesis. At high temperatures (above 500°C) and under oxygen-deficient conditions, smaller organic molecules decompose into reactive radicals. These radicals then combine to form larger, more stable aromatic structures. The process generally involves the addition of smaller molecular units, like acetylene or propargyl radicals, to a growing PAH molecule, followed by cyclization to form new aromatic rings.

Environmental Fate and Transport

Once released, the environmental behavior of this compound is governed by its physicochemical properties: low water solubility and low vapor pressure.[1]

-

Atmospheric Transport: In the atmosphere, it predominantly adsorbs to particulate matter and can be transported over long distances before being removed by wet or dry deposition.[12]

-

Partitioning to Soil and Sediment: Due to its hydrophobicity, this compound strongly adsorbs to organic matter in soil and sediment, which act as major environmental sinks.[1][12]

-

Degradation: It is resistant to degradation. In the atmosphere, it can undergo slow photo-oxidation. In soil and water, microbial degradation is the primary breakdown process, but it is very slow for high molecular weight PAHs.[1]

-

Bioaccumulation: Its lipophilic nature leads to accumulation in the fatty tissues of organisms, with the potential for biomagnification in food chains.

References

- 1. Fact sheet: Benzo fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. eea.europa.eu [eea.europa.eu]

- 4. hebe.hr [hebe.hr]

- 5. This compound | C20H12 | CID 9146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzo(J)Fluoranthene | C20H12 | CID 9152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lidsen.com [lidsen.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. stdj.scienceandtechnology.com.vn [stdj.scienceandtechnology.com.vn]

- 10. cac.yorku.ca [cac.yorku.ca]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. Fate and Transport of Polycyclic Aromatic Hydrocarbons in Upland Irish Headwater Lake Catchments - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Benzo(a)fluoranthene in Soil: A Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo(a)fluoranthene is a high molecular weight polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene rings. It is a persistent environmental pollutant primarily originating from the incomplete combustion of organic materials such as coal, oil, gasoline, and wood.[1] Consequently, it is frequently detected in contaminated soils, particularly at industrial sites, posing a significant risk to environmental and human health due to its carcinogenic properties. Understanding the environmental fate and transport of this compound in the soil matrix is crucial for developing effective remediation strategies and conducting accurate risk assessments. This technical guide provides an in-depth overview of the key processes governing its behavior in soil, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex interactions.

Physicochemical Properties of this compound

The environmental behavior of this compound is largely dictated by its physicochemical properties. Its high molecular weight, low water solubility, and low vapor pressure contribute to its persistence and strong association with the solid phase in soil. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂ | [1] |

| Molecular Weight | 252.31 g/mol | [1] |

| Melting Point | 164 °C | [1] |

| Vapor Pressure | 5 x 10⁻⁷ mm Hg (at 20 °C) | [1] |

| Water Solubility | 0.001 mg/L | [1] |

| Henry's Law Constant | 5 x 10⁻⁷ atm·m³/mol | [1] |

| Log Octanol-Water Partition Coefficient (Kow) | 6.4 | [2] |

| Log Organic Carbon-Water Partition Coefficient (Koc) | 6.3 - 7.3 | [1] |

Core Environmental Fate and Transport Processes in Soil

The persistence and distribution of this compound in the soil environment are governed by a complex interplay of transport and transformation processes. These include sorption, degradation (both biotic and abiotic), volatilization, and leaching.

Sorption

Due to its hydrophobic nature and high Log Koc value (6.3 - 7.3), this compound exhibits very strong adsorption to soil organic matter.[1] This process is the primary factor limiting its mobility in the soil column. The strong sorption reduces its bioavailability for microbial degradation and its potential to leach into groundwater. The extent of sorption is directly influenced by the organic carbon content of the soil; higher organic matter leads to greater retention of this compound.

Degradation

Biotic Degradation (Biodegradation)

Microbial degradation is the principal mechanism for the breakdown of this compound in soil.[3] A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade PAHs. However, as a high molecular weight PAH, this compound is generally more resistant to microbial attack compared to smaller PAHs.[4] Its degradation is often slow, with reported half-lives in soil ranging from several months to several years, depending on environmental conditions and the microbial community present.[5][6] Factors influencing the rate of biodegradation include soil type, organic matter content, temperature, pH, and the presence of other co-contaminants that can enhance co-metabolism.[7] For instance, in soils with low organic matter (1-2%), the degradation of similar high molecular weight PAHs is observed to be faster than in soils with high organic matter content (13-56%).[7]

Abiotic Degradation

While microbial degradation is dominant, abiotic processes can also contribute to the transformation of this compound, particularly at the soil surface.

-

Photolysis: Exposure to sunlight can lead to the photodegradation of this compound. This process is most relevant for contamination at the immediate soil surface. The rate of photolysis is influenced by factors such as light intensity, the presence of photosensitizing agents in the soil, and the degree of sorption to soil particles, which can shield the molecule from UV radiation.[8][9]

-

Oxidation: Chemical oxidation can occur in the soil, although it is generally a slower process compared to biodegradation. This can be mediated by naturally occurring oxidizing agents in the soil environment.

Volatilization

Given its very low vapor pressure (5 x 10⁻⁷ mm Hg at 20 °C) and low Henry's Law constant (5 x 10⁻⁷ atm·m³/mol), volatilization of this compound from soil is a very slow process and is generally considered a minor dissipation pathway.[1]

Leaching and Transport

The strong sorption of this compound to soil organic matter significantly restricts its downward movement or leaching. Consequently, it is not expected to be readily transported into groundwater by water infiltration.[1] However, under certain conditions, its transport can be facilitated by:

-

Colloid-Facilitated Transport: this compound can adsorb to mobile colloidal particles (e.g., clay minerals, fine organic matter) within the soil. These colloids can then be transported through soil pores with percolating water, effectively increasing the mobility of the otherwise immobile contaminant.[10][11][12]

The overall fate and transport of this compound in soil is a multifaceted process, with sorption and biodegradation being the most significant controlling factors.

Caption: Environmental fate pathways of this compound in soil.

Experimental Protocols

To investigate the environmental fate and transport of this compound in soil, several standardized experimental protocols are employed. The following sections detail the methodologies for key experiments.

Soil Sorption Study: Batch Equilibrium Method

This method is used to determine the sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound in soil.

Methodology:

-

Soil Preparation: Air-dry the soil sample and sieve it through a 2-mm mesh. Characterize the soil for properties such as organic carbon content, pH, and texture.

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and then prepare a series of aqueous solutions of known concentrations by diluting the stock solution. The final solvent concentration should be kept low (e.g., <0.1%) to minimize co-solvent effects. A background electrolyte, such as 0.01 M CaCl₂, is often used to maintain a constant ionic strength.

-

Sorption Experiment:

-

Add a known mass of soil to a series of vials or centrifuge tubes.

-

Add a known volume of the this compound aqueous solution to each tube.

-

Include control samples without soil to account for any sorption to the container walls.

-

Shake the tubes on a mechanical shaker for a predetermined equilibrium time (typically 24-48 hours) at a constant temperature.

-

-

Phase Separation: After shaking, separate the solid and liquid phases by centrifugation.

-

Analysis: Analyze the concentration of this compound remaining in the supernatant using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The sorption coefficient (Kd) is then calculated as the ratio of the sorbed concentration to the aqueous concentration at equilibrium. The Koc is calculated by dividing Kd by the fraction of organic carbon in the soil.

Caption: Workflow for a soil sorption batch equilibrium experiment.

Biodegradation Study: Soil Microcosm Experiment

This experiment is designed to assess the rate and extent of this compound biodegradation in soil under controlled laboratory conditions.

Methodology:

-

Soil Preparation: Use freshly collected, sieved (2-mm) soil to preserve the native microbial community. Characterize the soil for relevant properties.

-

Spiking: Treat a known mass of soil with a solution of this compound in a volatile solvent. Mix thoroughly and allow the solvent to evaporate completely. The final concentration should be environmentally relevant.

-

Microcosm Setup:

-

Place a known amount of the spiked soil into individual microcosms (e.g., glass jars or serum bottles).

-

Adjust the soil moisture to a specific level (e.g., 50-60% of water holding capacity).

-

Prepare sterile control microcosms (e.g., by autoclaving the soil) to distinguish between biotic and abiotic degradation.

-

Incubate the microcosms in the dark at a constant temperature.

-

-

Sampling: Sacrifice replicate microcosms at different time intervals (e.g., 0, 7, 14, 28, 56 days).

-

Extraction: Extract the remaining this compound from the soil samples using an appropriate solvent extraction method (e.g., Soxhlet extraction or pressurized liquid extraction) with a suitable solvent mixture (e.g., acetone/hexane).

-

Analysis: Quantify the concentration of this compound in the extracts using HPLC or GC-MS.

-

Data Analysis: Plot the concentration of this compound over time to determine the degradation kinetics and calculate the half-life.

Caption: Experimental workflow for a soil microcosm biodegradation study.

Leaching and Transport Study: Soil Column Test

This method simulates the movement of water through a soil profile to assess the leaching potential of this compound.

Methodology:

-

Column Packing: Uniformly pack a glass or stainless-steel column with the soil to a desired bulk density. A layer of sand or glass wool can be placed at the bottom and top of the soil column to ensure even flow distribution.

-

Saturation and Equilibration: Saturate the soil column with a background solution (e.g., 0.01 M CaCl₂) from the bottom to avoid air entrapment. Allow the column to equilibrate.

-

Contaminant Application: Apply a pulse of this compound solution to the top of the column.

-

Leaching: Elute the column with the background solution at a constant flow rate using a peristaltic pump.

-

Effluent Collection: Collect the effluent from the bottom of the column in fractions using a fraction collector.

-

Analysis: Analyze the concentration of this compound in each effluent fraction.

-

Breakthrough Curve: Plot the relative concentration of this compound in the effluent (C/C₀) versus the volume of effluent collected (or pore volumes) to generate a breakthrough curve. This curve provides information on the mobility and retardation of this compound in the soil.

-

Soil Analysis (Optional): After the leaching experiment, the soil column can be sectioned and analyzed to determine the final distribution of this compound within the column.

Caption: Procedure for a soil column leaching experiment.

Conclusion

The environmental fate and transport of this compound in soil are predominantly controlled by its strong sorption to organic matter and slow microbial degradation. Its low volatility and limited leaching potential suggest that it is relatively immobile in most soil environments. However, the potential for colloid-facilitated transport should be considered in risk assessments, particularly in soils with mobile colloidal fractions. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the behavior of this compound and other persistent organic pollutants in soil, contributing to the development of more effective site remediation strategies. Further research is warranted to better understand the long-term bioavailability of aged this compound residues in soil and the efficacy of various bioremediation enhancement techniques.

References

- 1. Fact sheet: Benzo fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. This compound | C20H12 | CID 9146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. www2.mst.dk [www2.mst.dk]

- 6. Anthropogenic impact on soils of protected areas—example of PAHs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Half-lives of PAHs and temporal microbiota changes in commonly used urban landscaping materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Colloid transport through soil: Moving through “gaps” with “waves” - Advanced Science News [advancedsciencenews.com]

- 12. researchgate.net [researchgate.net]

Toxicological Profile and Carcinogenicity of Benzo(a)fluoranthene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo(a)fluoranthene (BaF) is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials. As a component of complex environmental mixtures, understanding its toxicological and carcinogenic properties is crucial for human health risk assessment. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile and carcinogenicity of this compound, with a focus on quantitative data, experimental methodologies, and mechanisms of action. While data specific to this compound are limited in some areas, information from closely related isomers, such as Benzo(b)fluoranthene (BbF), is included to provide a more complete picture, with appropriate distinctions made. This guide is intended for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and related fields.

Chemical and Physical Properties

This compound is a high molecular weight PAH with the chemical formula C₂₀H₁₂. It is a solid at room temperature and has low volatility and water solubility.

| Property | Value |

| Chemical Formula | C₂₀H₁₂ |

| Molar Mass | 252.31 g/mol |

| Appearance | Solid |

| Melting Point | 165-167 °C |

| Boiling Point | 481 °C |

| Water Solubility | 0.0014 mg/L at 25 °C |

| Log Kow | 6.06 |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

While specific toxicokinetic studies on this compound are not extensively available, the general principles for PAHs apply.

-

Absorption: PAHs are readily absorbed through the respiratory tract, gastrointestinal tract, and skin. The extent of absorption can be influenced by the vehicle or matrix in which the PAH is present.

-

Distribution: Following absorption, PAHs are distributed throughout the body, with a tendency to accumulate in fatty tissues.

-

Metabolism: The metabolism of PAHs is a critical determinant of their toxicity and carcinogenicity. It is a complex process primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. The initial step involves the formation of reactive epoxide intermediates. These epoxides can be detoxified through conjugation with glutathione (GSH) or hydrolyzed by epoxide hydrolase to form dihydrodiols. Certain dihydrodiols can be further oxidized by CYP enzymes to form highly reactive diol epoxides, which are considered the ultimate carcinogenic metabolites of many PAHs.

-

Excretion: PAH metabolites are typically conjugated with glucuronic acid or sulfate to increase their water solubility and are then excreted in the urine and feces.

Toxicological Profile

Acute Toxicity

Specific LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound are not well-documented in publicly available literature. For the related isomer, Benzo(b)fluoranthene, a safety data sheet for a solution containing it indicates the following values for the solvent, which should not be directly attributed to the PAH itself:

| Test | Species | Route | Value (for Dichloromethane solvent) |

| LD50 | Rat | Oral | 1600 mg/kg[1] |

| LC50 | Rat | Inhalation | 88 mg/L (4h)[2] |

Acute exposure to high concentrations of PAHs, in general, can cause irritation to the skin, eyes, and respiratory tract.

Subchronic and Chronic Toxicity

Data on the non-cancer effects of subchronic or chronic exposure specifically to this compound, including No-Observed-Adverse-Effect-Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs), are scarce. Studies on other PAHs suggest that repeated exposure can lead to a range of systemic effects, including effects on the liver, immune system, and reproductive system.

For the related compound fluoranthene, a subchronic oral study in mice identified a LOAEL of 250 mg/kg-day based on nephropathy, increased liver weights, and other effects, with a corresponding NOAEL of 125 mg/kg-day[3].

Genotoxicity

This compound, like many PAHs, is considered to be genotoxic. Its genotoxicity is mediated by its metabolic activation to reactive intermediates that can form covalent adducts with DNA.

Table 1: Summary of Genotoxicity Data for this compound and Related Compounds

| Assay | Test System | Metabolic Activation | Result for BaF | Result for Related PAHs (e.g., BbF) | Reference |

| Ames Test | Salmonella typhimurium | With S9 | Positive | Positive | [4] |

| Micronucleus Assay | Mouse Bone Marrow | In vivo | Not Available | Positive (dose-dependent increase) |

The in vitro micronucleus assay is a widely used method to assess chromosomal damage. A general protocol using a mammalian cell line (e.g., L5178Y mouse lymphoma cells) is as follows:

-

Cell Culture: L5178Y cells are cultured in appropriate media and conditions.

-

Exposure: Cells are exposed to various concentrations of the test substance (e.g., this compound dissolved in a suitable solvent like DMSO) with and without an exogenous metabolic activation system (S9 fraction from induced rat liver). Positive and negative controls are included.

-

Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a population of binucleated cells.

-

Data Analysis: The results are statistically analyzed to determine if the test substance induces a significant increase in micronucleus frequency compared to the negative control.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans , due to limited evidence. However, other isomers such as Benzo(b)fluoranthene and Benzo(j)fluoranthene are classified in Group 2B: Possibly carcinogenic to humans .

Animal studies have demonstrated the tumor-initiating activity of this compound on mouse skin.

Table 2: Summary of Carcinogenicity Data for this compound

| Species | Strain | Route of Administration | Dosing Regimen | Endpoint | Results | Reference |

| Mouse | CD-1 | Dermal (skin painting) | Initiation: 1.0 or 4.0 µmol total dose, applied in 10 subdoses. Promotion: 2.5 µg TPA, 3 times/week for 20 weeks. | Skin Papillomas | 1.0 µmol: 95% tumor incidence, 3.3 tumors/mouse. 4.0 µmol: 90% tumor incidence, 4.3 tumors/mouse. |

This two-stage carcinogenesis model is a classic method to evaluate the carcinogenic potential of chemicals.

-

Animal Model: Female CD-1 mice are commonly used. The dorsal skin is shaved a few days before the start of the experiment.

-

Initiation Phase: A single or multiple low doses of the test substance (the initiator, e.g., this compound) are applied topically to the shaved skin. The vehicle is typically acetone.

-

Promotion Phase: After a waiting period (e.g., 1-2 weeks), a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is repeatedly applied to the same area of the skin, usually two to three times a week, for a prolonged period (e.g., 20 weeks).

-

Observation: The animals are observed regularly for the appearance and development of skin tumors (papillomas and carcinomas). The number and size of tumors are recorded.

-

Histopathology: At the end of the study, skin tumors and other relevant tissues are collected for histopathological examination to confirm the diagnosis.

Mechanism of Action and Signaling Pathways

The carcinogenicity of this compound is believed to be mediated through its metabolic activation to reactive intermediates that bind to DNA, forming DNA adducts. This process can lead to mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, ultimately resulting in the initiation of cancer.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The metabolic activation of BaF is initiated by its binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

References

- 1. Tumor-initiating activity in mouse skin and carcinogenicity in rat mammary gland of fluorinated derivatives of benzo[a]pyrene and 3-methylcholanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hpc-standards.com [hpc-standards.com]

- 3. Induction of CYP1A1 and CYP1B1 by benzo(k)fluoranthene and benzo(a)pyrene in T-47D human breast cancer cells: Roles of PAH interactions and PAH metabolites (Journal Article) | OSTI.GOV [osti.gov]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

Benzo(a)fluoranthene Metabolism and Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core metabolic and detoxification pathways of Benzo(a)fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant toxicological interest. This document details the enzymatic processes involved in its bioactivation and detoxification, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the relevant biological pathways and workflows.

Introduction to this compound Metabolism

This compound belongs to a class of persistent organic pollutants formed during the incomplete combustion of organic materials. Like other high molecular weight PAHs, the toxicity and carcinogenicity of this compound are intrinsically linked to its metabolic activation into reactive intermediates that can form adducts with cellular macromolecules, most notably DNA. The metabolism of this compound is a double-edged sword: while some pathways lead to detoxification and excretion, others result in the formation of potent carcinogens.

The metabolic fate of this compound is primarily governed by a series of enzymatic reactions categorized into Phase I (functionalization) and Phase II (conjugation) metabolism. Phase I reactions, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the PAH molecule. This is followed by Phase II reactions, where enzymes such as UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs) conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion from the body.

Phase I Metabolism: Bioactivation Pathways

The initial and rate-limiting step in the metabolism of this compound is the oxidation of the aromatic ring system by CYP enzymes. This process can lead to the formation of several types of reactive intermediates, including phenols, dihydrodiols, and quinones.[1] Of particular importance is the formation of dihydrodiol epoxides, which are widely considered to be the ultimate carcinogenic metabolites of many PAHs.

Cytochrome P450-Mediated Oxidation

Multiple isoforms of the cytochrome P450 family are involved in the metabolism of PAHs. For the Benzo(k)fluoranthene isomer, CYP1A1 and CYP1B1 have been identified as the primary enzymes responsible for its oxidation.[1][2] These enzymes catalyze the formation of epoxides, which are then hydrolyzed by epoxide hydrolase to form trans-dihydrodiols.

The primary metabolites of Benzo(k)fluoranthene formed by CYP1A1 and CYP1B1 are 3-hydroxy-, 8-hydroxy-, and 9-hydroxy-Benzo(k)fluoranthene.[1][2] For Benzo(j)fluoranthene, the major dihydrodiol metabolites identified in vitro are trans-4,5-dihydroxybenzo(j)fluoranthene and trans-9,10-dihydroxybenzo(j)fluoranthene.[3] Similarly, the principal dihydrodiol metabolite of Benzo(b)fluoranthene is trans-11,12-dihydro-11,12-dihydroxybenzo(b)fluoranthene.[4]

Formation of Diol Epoxides

The dihydrodiol metabolites can undergo a second round of oxidation by CYP enzymes to form highly reactive diol epoxides. For instance, the 9,10-dihydrodiol of Benzo(j)fluoranthene can be further metabolized to a 9,10-diol-7,8-epoxide, a bay-region diol epoxide that is a potent mutagen.[5] The formation of these diol epoxides is a critical step in the bioactivation of this compound to its ultimate carcinogenic form.

Figure 1: Phase I Metabolic Activation of this compound.

Phase II Metabolism: Detoxification Pathways

Phase II metabolism involves the conjugation of the functionalized metabolites from Phase I with endogenous hydrophilic molecules, rendering them more water-soluble and readily excretable. This is the primary mechanism for the detoxification of this compound metabolites.

Glucuronidation

UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl groups of PAH phenols and dihydrodiols. Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7, are known to be involved in the glucuronidation of various drug and xenobiotic compounds.[6] While specific data for this compound is limited, it is expected that these enzymes play a significant role in its detoxification.

Glutathione Conjugation

Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione (GSH) to electrophilic compounds, including the reactive epoxide and diol epoxide intermediates of this compound. This reaction neutralizes their reactivity and prevents them from binding to cellular macromolecules. The resulting glutathione conjugates can be further metabolized to mercapturic acids and excreted in the urine.

Figure 2: Phase II Detoxification Pathways for this compound Metabolites.

Quantitative Data on this compound Metabolism

Quantitative data on the enzymatic metabolism of this compound and its isomers are crucial for understanding their toxicokinetics and for risk assessment. The following tables summarize the available data. It is important to note that much of the research has focused on the more widely studied PAH, Benzo(a)pyrene, and specific kinetic data for this compound isomers are limited.

Table 1: Cytochrome P450 Inhibition by Benzo(b)fluoranthene

| Enzyme | Inhibitor | IC50 (nM) | Reference |

| Human P450 1A2 | Benzo(b)fluoranthene | <10 | [7] |

| Human P450 1B1 | Benzo(b)fluoranthene | <10 | [7] |

Table 2: Metabolite Formation from Benzo(k)fluoranthene by Human CYPs

| Enzyme | Substrate | Metabolites Formed | Reference |

| Human CYP1A1 | Benzo(k)fluoranthene | 3-OH-BkF, 8-OH-BkF, 9-OH-BkF | [1][2] |

| Human CYP1B1 | Benzo(k)fluoranthene | 3-OH-BkF, 8-OH-BkF, 9-OH-BkF | [1][2] |

Table 3: Major Metabolites of Benzo(j)fluoranthene and Benzo(b)fluoranthene in vitro

| Parent Compound | Major Dihydrodiol Metabolites | Reference |

| Benzo(j)fluoranthene | trans-4,5-dihydroxybenzo(j)fluoranthene, trans-9,10-dihydroxybenzo(j)fluoranthene | [3] |

| Benzo(b)fluoranthene | trans-11,12-dihydro-11,12-dihydroxybenzo(b)fluoranthene | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

In Vitro Metabolism Assay with Liver Microsomes

This protocol is adapted for the general study of PAH metabolism using liver microsomes.[8][9]

Materials:

-

Pooled human liver microsomes

-

This compound isomer stock solution (in acetone or DMSO)

-

0.1 M Phosphate buffer (pH 7.4)

-

3 mM MgCl₂

-

NADPH regenerating system (e.g., 1.5 mM NADP+, 5 mM glucose-6-phosphate, 5 mM MgCl₂)

-

Ice-cold acetonitrile or other organic solvent for quenching

-

Internal standard

Procedure:

-

Pre-warm a shaking water bath to 37°C.

-

In a glass vial, prepare the reaction mixture containing phosphate buffer, MgCl₂, and liver microsomes (e.g., 1.0 mg/mL final concentration).

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound isomer stock solution to the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be less than 1%.

-

Incubate the reaction at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new vial for analysis by HPLC-fluorescence or LC-MS/MS.

Figure 3: Workflow for In Vitro Metabolism Assay.

HPLC-Fluorescence Analysis of PAH Metabolites

This protocol outlines a general method for the separation and detection of PAH metabolites.[7]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

Reversed-phase C18 column suitable for PAH analysis

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile or Methanol

Procedure:

-

Set up the HPLC system with the appropriate column and mobile phases.

-

Establish a gradient elution program to separate the metabolites of interest. An example gradient could be: 0-5 min, 50% B; 5-25 min, linear gradient to 100% B; 25-30 min, hold at 100% B.

-

Set the fluorescence detector to the optimal excitation and emission wavelengths for the specific metabolites being analyzed. These wavelengths will vary depending on the metabolite.

-

Inject the prepared samples from the in vitro metabolism assay.

-

Identify and quantify the metabolites by comparing their retention times and fluorescence signals to those of authentic standards.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[10][11]

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

Rat liver S9 fraction for metabolic activation

-

S9 co-factor mix (NADP+, glucose-6-phosphate)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

-

Test compound (this compound isomer)

-

Positive and negative controls

Procedure:

-

Prepare the S9 mix by combining the rat liver S9 fraction with the co-factor mix.

-

In a test tube, combine the test compound at various concentrations, the Salmonella tester strain, and either phosphate buffer (for direct mutagenicity) or the S9 mix (for mutagenicity after metabolic activation).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 20 minutes).

-

Add molten top agar containing a trace amount of histidine and biotin to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.

Figure 4: General Workflow for the Ames Test.

Conclusion

The metabolism of this compound is a complex process involving a suite of enzymes that can lead to either detoxification or bioactivation. Understanding these pathways, the specific enzymes involved, and the quantitative aspects of these reactions is essential for assessing the health risks associated with exposure to this and other PAHs. While significant progress has been made, further research is needed to fully elucidate the metabolic fate of all this compound isomers and to obtain a more complete quantitative dataset for their enzymatic transformations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of toxicology.

References

- 1. Induction of CYP1A1 and CYP1B1 by benzo(k)fluoranthene and benzo(a)pyrene in T-47D human breast cancer cells: roles of PAH interactions and PAH metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of CYP1A1 and CYP1B1 by benzo(k)fluoranthene and benzo(a)pyrene in T-47D human breast cancer cells: roles of PAH interactions and PAH metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of arsenite-mediated decreases in benzo[k]fluoranthene-induced human cytochrome P4501A1 levels in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzo[a]pyrene Induction of Glutathione S-transferases: An activity-based protein profiling investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of human cytochrome P450 1A1-, 1A2-, and 1B1-mediated activation of procarcinogens to genotoxic metabolites by polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Induction of CYP1A by benzo[k]fluoranthene in human hepatocytes: CYP1A1 or CYP1A2? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preferential Glutathione Conjugation of a Reverse Diol Epoxide Compared to a Bay Region Diol Epoxide of Phenanthrene in Human Hepatocytes: Relevance to Molecular Epidemiology Studies of Glutathione-S-Transferase Polymorphisms and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ewg.org [ewg.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, physicochemical properties, analytical methodologies, and toxicological pathways of Benzo(a)fluoranthene and its key isomers. This document is intended to serve as a valuable resource for professionals in research, environmental science, and drug development who work with these polycyclic aromatic hydrocarbons (PAHs).

IUPAC Nomenclature and Chemical Identity

This compound and its isomers are polycyclic aromatic hydrocarbons composed of five fused benzene rings. Their distinct arrangements of these rings result in unique chemical and physical properties. The correct IUPAC nomenclature is crucial for unambiguous identification in research and regulatory contexts.

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Benzo[a]fluoranthene | 203-33-8 | C₂₀H₁₂ | 252.31 |

| Benzo(b)fluoranthene | Benzo[b]fluoranthene | 205-99-2 | C₂₀H₁₂ | 252.31 |

| Benzo(j)fluoranthene | Benzo[j]fluoranthene | 205-82-3 | C₂₀H₁₂ | 252.31 |

| Benzo(k)fluoranthene | Benzo[k]fluoranthene | 207-08-9 | C₂₀H₁₂ | 252.31 |

| Benzo(ghi)fluoranthene | Benzo[ghi]fluoranthene | 203-12-3 | C₁₈H₁₀ | 226.27 |

Physicochemical Properties

The isomeric nature of benzofluoranthenes leads to variations in their physical and chemical characteristics, which in turn influence their environmental fate, bioavailability, and toxicological profiles.

| Property | This compound | Benzo(b)fluoranthene | Benzo(j)fluoranthene | Benzo(k)fluoranthene | Benzo(ghi)fluoranthene |

| Melting Point (°C) | 158 - 160 | 167 - 168[1] | 165 - 166 | 217[2] | 149[3] |

| Boiling Point (°C) | 480 | 481[4] | 480 | 480[2] | 406[3] |

| Water Solubility (µg/L at 25°C) | 1.2 | 1.2[4] | 0.76 | 0.76[2] | 1.2 |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 6.06 | 6.06[1] | 6.04 | 6.04[2] | 5.75 |

| Appearance | Yellowish crystals | Colorless needles[1] | Yellow crystals[5] | Pale yellow needles[6] | Pale yellow solid[7] |

Experimental Protocols

Accurate analysis and separation of benzofluoranthene isomers are critical for environmental monitoring and toxicological studies. Due to their similar structures and physicochemical properties, chromatographic techniques are essential.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is widely used for the quantification of PAHs in various matrices.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, autosampler, and column oven.

-

Fluorescence Detector (FLD) with programmable wavelength switching.

-

PAH-specific column (e.g., C18, 5 µm, 4.6 x 250 mm).

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Certified PAH standard solutions

Procedure:

-

Sample Preparation: Extract PAHs from the sample matrix using an appropriate solvent (e.g., hexane, dichloromethane) and clean up the extract using solid-phase extraction (SPE) with a sorbent like silica gel or Florisil. Concentrate the final extract to a known volume.

-

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient starts with a higher proportion of water and gradually increases the proportion of acetonitrile to elute the more nonpolar PAHs. An example gradient is: 0-5 min, 60% B; 5-25 min, linear gradient to 100% B; 25-30 min, hold at 100% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

-

Fluorescence Detection: Set the excitation and emission wavelengths to optimize the detection of each isomer as it elutes. Wavelengths are switched during the chromatographic run.

-

Benzo(b)fluoranthene, Benzo(k)fluoranthene, Benzo(j)fluoranthene: Excitation ~290 nm, Emission ~410 nm.

-

This compound: Excitation ~280 nm, Emission ~450 nm.

-

-

Quantification: Create a calibration curve using certified standard solutions of the isomers. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high resolution and definitive identification of isomeric PAHs.

Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector and a temperature-programmable oven.

-

Mass Spectrometer (MS) detector.

-

Capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

Reagents:

-

Helium (carrier gas), high purity

-

Certified PAH standard solutions

Procedure:

-

Sample Preparation: Similar to the HPLC method, extract and clean up the sample. The final extract should be in a volatile solvent compatible with GC (e.g., hexane, dichloromethane).

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless (1 µL)

-

Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 300 °C at a rate of 5 °C/min, and hold for 10 minutes.

-

Carrier Gas Flow: Constant flow of 1.2 mL/min.

-

-

MS Conditions:

-